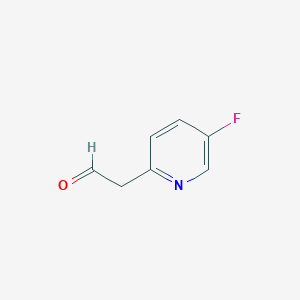![molecular formula C9H10N2O2 B13013634 1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one CAS No. 80862-09-5](/img/structure/B13013634.png)
1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrrolopyridines, which are known for their biological activities and are often explored for their therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the pyrrolopyridine core. For instance, hydroamination of 3-butynamine derivatives using catalysts such as PdCl2 or AuCl can yield non-aromatic 2,3-dihydropyrroles . This intermediate can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted heating can be employed to enhance reaction efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the pyrrolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is explored for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to downstream effects on cell proliferation, migration, and survival . This makes it a promising candidate for cancer therapy.
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-b]pyridine .
Uniqueness
What sets 1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one apart is its specific structural features and the presence of the acetyl group, which can influence its reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it particularly unique and valuable in the context of cancer research .
特性
CAS番号 |
80862-09-5 |
|---|---|
分子式 |
C9H10N2O2 |
分子量 |
178.19 g/mol |
IUPAC名 |
1-acetyl-3,5-dihydro-2H-pyrrolo[3,2-c]pyridin-6-one |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)11-3-2-7-5-10-9(13)4-8(7)11/h4-5H,2-3H2,1H3,(H,10,13) |
InChIキー |
SVRDAVIKXFWGKP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC2=CNC(=O)C=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


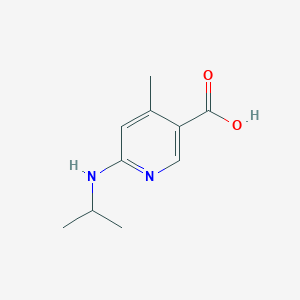



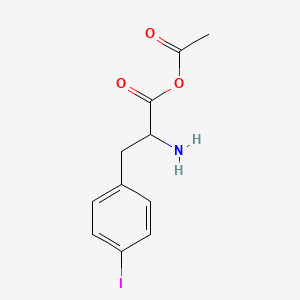
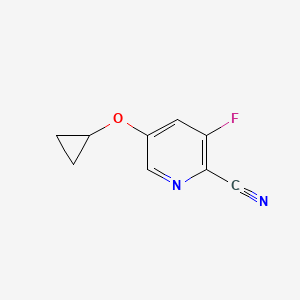
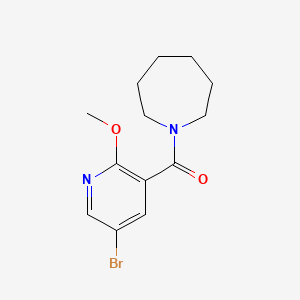
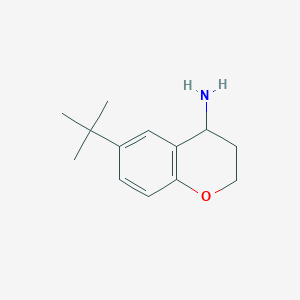
![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
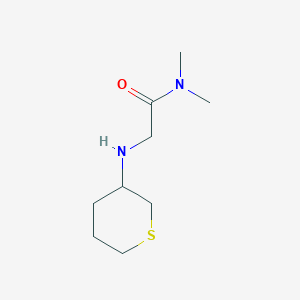
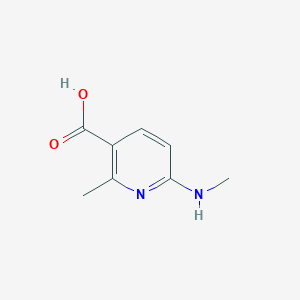
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
